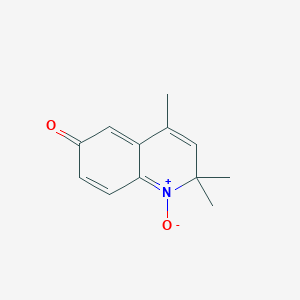

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide is a chemical compound known for its unique structure and properties It is a derivative of quinolinone, characterized by the presence of three methyl groups and an oxide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide typically involves the oxidation of 2,2,4-trimethylquinoline. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst, such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance the production rate and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized quinolinone derivatives, while reduction can produce hydroxylated compounds.

Aplicaciones Científicas De Investigación

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide involves its interaction with molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, influencing various biochemical and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

2,2,4-Trimethyl-2H-imidazole 1-oxide: Another compound with similar structural features and applications.

5,5-Dimethylpyrroline-N-oxide: A spin trap used in similar research applications.

Uniqueness

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide is unique due to its specific quinolinone structure, which imparts distinct chemical and biological properties

Actividad Biológica

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide, commonly referred to as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antioxidant properties, hepatoprotective effects, and potential applications in treating various diseases.

Chemical Structure

The compound is characterized by a quinoline ring structure with specific substitutions that enhance its biological activity. The presence of the trimethyl group and the N-oxide functionality are critical for its pharmacological properties.

Antioxidant Properties

One of the primary biological activities of DHQ is its antioxidant capacity . Studies have demonstrated that DHQ effectively reduces oxidative stress markers in various models. For instance, in a rat model of acetaminophen-induced liver injury, DHQ administration resulted in decreased levels of oxidative stress markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane. The compound also normalized the activity of antioxidant enzymes and reduced pro-inflammatory cytokines like NF-κB mRNA levels .

Hepatoprotective Effects

DHQ has been shown to possess significant hepatoprotective properties . In experimental studies, it alleviated liver damage caused by acetaminophen by modulating oxidative stress and inflammation. The administration of DHQ led to a reduction in caspase activities (caspase-3, -8, and -9), which are crucial mediators of apoptosis. This indicates that DHQ not only protects liver cells from damage but also promotes their survival under stress conditions .

Antitumor Activity

Recent research has explored the antitumor potential of DHQ derivatives. Compounds similar to DHQ have been synthesized and evaluated for their ability to inhibit various cancer cell lines. For example, derivatives exhibiting significant inhibition against specific kinases have been identified as promising candidates for cancer treatment . The structure-activity relationship (SAR) studies suggest that modifications in the quinoline framework can enhance antitumor efficacy.

Study on Hepatoprotection

A study conducted on rats with acetaminophen-induced liver injury highlighted the effectiveness of DHQ as a hepatoprotective agent. The results indicated that treatment with DHQ significantly improved liver function markers and histopathological parameters compared to untreated controls .

| Parameter | Control Group | DHQ Treatment Group |

|---|---|---|

| ALT (U/L) | 150 ± 10 | 75 ± 5 |

| AST (U/L) | 180 ± 15 | 90 ± 8 |

| GSH Levels (µmol/g) | 0.5 ± 0.05 | 1.2 ± 0.1 |

| Caspase-3 Activity (U/mg) | 10 ± 1 | 4 ± 0.5 |

Antioxidative Mechanism

In another study focusing on oxidative stress modulation, DHQ was shown to enhance the activity of glutathione peroxidase and superoxide dismutase while decreasing malondialdehyde levels in hepatic tissues . This suggests a robust mechanism through which DHQ exerts its protective effects.

Propiedades

IUPAC Name |

2,2,4-trimethyl-1-oxidoquinolin-1-ium-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-7-12(2,3)13(15)11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVJJEICIZKEHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC([N+](=C2C1=CC(=O)C=C2)[O-])(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631964 |

Source

|

| Record name | 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72107-10-9 |

Source

|

| Record name | 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.